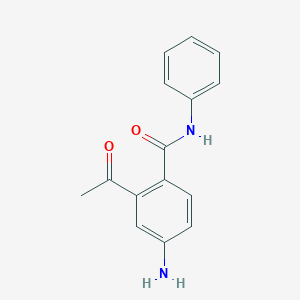

2-acetyl-4-amino-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

736145-09-8 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-acetyl-4-amino-N-phenylbenzamide |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)14-9-11(16)7-8-13(14)15(19)17-12-5-3-2-4-6-12/h2-9H,16H2,1H3,(H,17,19) |

InChI Key |

ISTAUXJGYBZNRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Acetyl 4 Amino N Phenylbenzamide Scaffolds

General Synthetic Routes to the 2-acetyl-4-amino-N-phenylbenzamide Core Structure

The construction of the this compound core typically involves the formation of an amide bond between a substituted benzoic acid and aniline (B41778). The strategic introduction of the acetyl and amino groups is a critical aspect of the synthesis, often requiring multi-step sequences and careful selection of protecting groups.

Condensation Reactions and Coupling Strategies

The cornerstone of this compound synthesis is the amide bond formation, which is generally achieved through condensation reactions. Direct amidation of a suitable benzoic acid derivative with aniline can be facilitated by a variety of coupling agents. Reagents such as titanium(IV) chloride (TiCl₄) in pyridine have been shown to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields nih.gov. This method is advantageous as it often results in high purity products.

Another common approach involves the activation of the carboxylic acid. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 4-nitrobenzoic acid can be acylated with aniline in the presence of a suitable solvent google.com. The resulting nitro-substituted N-phenylbenzamide can then undergo further transformations to introduce the desired amino group. The use of thionyl chloride is a standard method for the preparation of the intermediate acyl chlorides.

Catalytic methods are also employed to promote amide bond formation. For example, sulfated TiO₂/SnO₂ nanocomposites have been used as heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid, achieving excellent yields under solvent-free conditions researchgate.net. Ruthenium-catalyzed addition of carboxylic acids to acetylenes, followed by reaction with amines, presents an atom-economical approach to amide synthesis nih.gov.

Precursor Compounds and Intermediate Derivatization

The synthesis of the target molecule is heavily reliant on the availability and derivatization of key precursor compounds. A common strategy involves the use of a nitro-substituted precursor, which can be subsequently reduced to the desired amino group. For example, the synthesis can start from 2-chloro-4-nitrobenzoic acid. This precursor can be converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which then reacts with an appropriate aniline derivative. The resulting compound can be further modified to introduce the acetyl group and reduce the nitro group nih.gov.

Another plausible route begins with the synthesis of 4-nitrobenzanilide, which can be prepared by the acylation of aniline with 4-nitrobenzoic acid. This intermediate can then be nitrated and subsequently reduced to form a diamino-N-phenylbenzamide derivative google.com. The selective introduction of the acetyl group at the 2-position would be a subsequent step.

The synthesis of the key intermediate, 4-amino-2-chlorobenzoic acid, can be achieved from 2-chloro-4-nitrobenzoic acid via reduction chemicalbook.com. This amino acid can then be acetylated and subsequently coupled with aniline. The table below summarizes some key precursor compounds and their roles in the synthesis.

| Precursor Compound | Role in Synthesis |

| 4-Nitrobenzoic acid | Starting material for the benzamide (B126) core, with the nitro group serving as a precursor to the amino group. |

| 2-Chloro-4-nitrobenzoic acid | A versatile precursor allowing for the introduction of the amino group via reduction and potential for nucleophilic substitution of the chloro group. |

| Aniline | The source of the N-phenyl moiety in the final benzamide structure. |

| 4-Acetylbenzoic acid | A potential precursor where the amino group needs to be introduced subsequently. |

Exploration of Structural Modifications and Analog Synthesis

To explore the structure-activity relationships of this compound, the synthesis of a diverse range of analogs is crucial. This involves systematic modifications to both the phenyl and benzamide portions of the molecule.

Alterations on the Phenyl and Benzamide Moieties

Modifications on the N-phenyl ring can be achieved by utilizing a variety of substituted anilines in the coupling reaction. The electronic and steric properties of the substituents on the aniline can significantly influence the biological activity of the final compound. For instance, the use of electron-donating or electron-withdrawing groups on the aniline can be explored.

Similarly, the benzamide moiety can be altered by starting with different substituted benzoic acid precursors. The position and nature of the substituents on the benzoyl ring can be varied to probe their impact. For example, analogs with different substitution patterns of the acetyl and amino groups can be synthesized to understand their relative importance.

Introduction of Diverse Substituents for Structural Probing

The introduction of a wide array of substituents allows for a comprehensive exploration of the chemical space around the this compound scaffold. Halogens, alkyl, alkoxy, and nitro groups are common substituents that can be incorporated to modulate the lipophilicity, electronic properties, and steric profile of the molecule. The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates the feasibility of introducing complex substituents onto the benzamide core nih.gov.

Reaction Conditions and Yield Optimization in this compound Synthesis

The efficiency of the synthetic route to this compound is highly dependent on the optimization of reaction conditions to maximize product yield and purity.

Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. In amide bond formation, the selection of the coupling agent and base is critical. For instance, in the direct amidation of 4-nitrobenzoic acid with aniline, various organic solvents and bases have been studied, with potassium carbonate in THF or ethyl acetate, and triethylamine (B128534) in THF providing excellent yields lookchemmall.com.

The reduction of the nitro group is another crucial step where optimization is important. Different reducing agents and catalytic systems can be employed, and their efficiency can vary depending on the substrate.

The following table provides a summary of reaction conditions that have been explored for related transformations, which can serve as a starting point for optimizing the synthesis of this compound.

| Reaction Step | Reagents and Conditions | Observed Yield |

| Amidation | 4-Nitrobenzoic acid, aniline, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF, room temperature | Good to excellent |

| Amidation | Carboxylic acids, amines, TiCl₄, pyridine, 85 °C | Moderate to excellent |

| Amidation | Aniline derivatives, acetic acid, sulfated TiO₂/SnO₂ NC, solvent-free | 65-97% |

| Reduction | 2-Chloro-4-nitrobenzoic acid, NaBH₄, Ag/MMT catalyst, isopropanol, KOH, room temperature | Not specified |

By systematically varying these parameters, a robust and high-yielding synthetic route to this compound and its analogs can be developed.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. In the context of synthesizing complex molecules like this compound, green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, employing greener solvents, and utilizing efficient catalytic systems. While specific green synthetic routes for this compound are not extensively documented, the application of these methodologies to the synthesis of related benzamide and N-phenylbenzamide scaffolds highlights their potential.

One of the prominent green chemistry tools is the use of microwave-assisted organic synthesis (MAOS). mdpi.com This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity of the products when compared to conventional heating methods. researchgate.net Microwave heating is uniform and efficient, which can minimize the formation of by-products. mdpi.com For instance, the synthesis of various benzamide compounds has been successfully achieved through microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with different anilines. This method proved effective where conventional heating failed to yield the desired products, demonstrating the utility of microwave assistance for less reactive substrates. researchgate.net

Another powerful green technique is ultrasound-assisted organic synthesis (UAOS). The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov This method has been successfully employed for the synthesis of various benzamide derivatives, significantly reducing reaction times compared to traditional stirring or refluxing methods. nih.govnih.gov For example, the cyclocondensation step in the synthesis of certain benzamide derivatives, which required 8-10 hours by conventional refluxing, was completed in just 2 hours using ultrasonication, resulting in excellent yields. nih.gov

The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. Pinane, a bio-sourced and recyclable solvent, has been used in the microwave-assisted synthesis of quinazolinones from 2-aminobenzamide precursors. This approach highlights the potential for using sustainable solvents in the synthesis of related heterocyclic scaffolds. Furthermore, solvent-free conditions represent an ideal green chemistry scenario. Microwave irradiation has enabled the synthesis of quinazolinone inhibitors from 2-aminobenzamide derivatives and various alcohols under solvent-free conditions, offering a facile and environmentally friendly one-pot method. nih.gov

Catalysis also plays a vital role in the development of green synthetic methodologies. The use of efficient and recyclable catalysts can reduce waste and energy consumption. For instance, ceric ammonium nitrate (CAN) has been used in minute quantities as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. mdpi.com This method is notable for its simple, environmentally friendly product isolation procedure, often eliminating the need for chromatographic purification. mdpi.com

The following tables summarize the findings from research on green synthetic approaches for related benzamide structures, illustrating the advantages of these techniques.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis for Benzamide Derivatives

| Starting Materials | Method | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff's bases and chloro acetyl chloride | Conventional (Reflux) | DMF | 8-10 hours | - | nih.gov |

| Schiff's bases and chloro acetyl chloride | Ultrasound-Assisted | DMF | 2 hours | Excellent | nih.gov |

Table 2: Microwave-Assisted Synthesis of Quinazolinone from 2-Aminobenzamide

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzamide and Benzyl alcohol | CuI | Solvent-free | 130 | 2 hours | up to 92 | nih.gov |

| 2-Aminobenzamide and Succinic anhydride (B1165640) | - | Pinane | - | - | Similar to thermal conditions |

Table 3: Microwave-Assisted Direct Amide Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetic acid and Aniline | Ceric Ammonium Nitrate (2 mol%) | Solvent-free | 160-165 | 2 hours | Near-quantitative | mdpi.com |

| Benzoic acid and Aniline | Ceric Ammonium Nitrate (2 mol%) | Solvent-free | 160-165 | 2 hours | Near-quantitative | mdpi.com |

These examples demonstrate the significant potential of green chemistry approaches for the efficient and sustainable synthesis of benzamide scaffolds. The application of microwave irradiation, ultrasound, green solvents, and efficient catalysis could pave the way for developing an environmentally benign synthesis route for this compound.

Molecular Mechanism of Action and Cellular Target Interaction Studies

Investigation of 2-acetyl-4-amino-N-phenylbenzamide as a Histone Deacetylase (HDAC) Inhibitor

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. nih.govaacrjournals.orgnih.gov The inhibition of HDACs by this compound leads to a cascade of events within the cell, ultimately impacting cell growth and proliferation.

Inhibition of Specific HDAC Isoforms (e.g., HDAC-1, HDAC-2)

Research has demonstrated that this compound exhibits a concentration-dependent inhibitory effect on specific HDAC isoforms, particularly the class I enzymes HDAC-1 and HDAC-2. nih.govaacrjournals.org These enzymes are key players in removing acetyl groups from histone proteins. In-vitro assays using isolated enzymes have confirmed the direct inhibition of HDAC-1 and HDAC-2 by the compound. nih.govaacrjournals.org Notably, it does not affect the activity of the histone acetyltransferase GCN5, highlighting its specificity as an HDAC inhibitor. nih.govaacrjournals.org Further studies have also shown that derivatives of this compound can inhibit HDAC3. nih.gov The benzamide (B126) group is a critical feature for this inhibitory activity. nih.gov

| Inhibitor | Target HDAC Isoform | Effect |

| This compound (CI-994) | HDAC-1 | Inhibition |

| This compound (CI-994) | HDAC-2 | Inhibition |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC-1 | Inhibition (IC50: 95.2 nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC-2 | Inhibition (IC50: 260.7 nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC-3 | Inhibition (IC50: 255.7 nM) |

Modulation of Histone Acetylation Levels (e.g., Histone H3 hyperacetylation)

A primary consequence of HDAC inhibition by this compound is the accumulation of acetylated histones, a state known as hyperacetylation. nih.govaacrjournals.org Specifically, studies in HCT-8 colon carcinoma cells have shown that treatment with this compound leads to a time- and dose-dependent increase in the acetylation of histone H3. nih.govaacrjournals.org This hyperacetylation of histone H3 can be detected as early as 30 minutes after exposure to the compound, indicating that HDAC inhibition is an early cellular event. nih.govaacrjournals.org This alteration in histone acetylation is a key mechanism behind the compound's antitumor activity. nih.govaacrjournals.org

Effects on Chromatin Structure and Gene Expression Regulation

The hyperacetylation of histones induced by this compound has profound effects on chromatin structure. The addition of acetyl groups neutralizes the positive charge of lysine (B10760008) residues on histones, which is thought to loosen the chromatin structure, making the DNA more accessible for transcription. aacrjournals.org This enhanced accessibility can lead to the re-expression of silenced genes, including tumor suppressor genes like p21(WAF1/Cip1), which can inhibit cell proliferation. researchgate.net The regulation of gene expression through chromatin remodeling is a critical aspect of the compound's mechanism of action. rcsb.orgnih.gov

Other Investigated Molecular Targets and Pathways

Beyond its well-documented role as an HDAC inhibitor, research has explored the interaction of this compound and its analogs with other molecular targets, revealing a broader spectrum of its potential biological activities.

Interactions with Viral Nonstructural Proteins (e.g., VEEV nsP2 and nsP4)

The nonstructural proteins of the Venezuelan equine encephalitis virus (VEEV), particularly the nsP2 cysteine protease and the nsP4 RNA-dependent RNA polymerase, are essential for viral replication. nih.govuniprot.org The nsP2 protease is responsible for processing the viral polyprotein, a critical step in the viral life cycle. nih.govresearchgate.net While direct interaction studies with this compound are not extensively detailed in the provided results, the investigation of small molecule inhibitors against these viral targets is an active area of research. The nsP2 protease, with its defined active site, is a prime target for the design of inhibitors. nih.govresearchgate.net The nsP4 protein is the core enzymatic component of the viral replication complex. uniprot.org

Anti-parasitic Target Identification (e.g., kDNA in trypanosomatid parasites)

Derivatives of N-phenylbenzamide have been identified as potent agents against kinetoplastid parasites, the causative agents of neglected tropical diseases such as African trypanosomiasis and leishmaniasis. The primary molecular target for these compounds within the parasites is the kinetoplast DNA (kDNA). Kinetoplasts are unique mitochondrial structures in trypanosomatids containing a network of thousands of circular DNA molecules. This kDNA is rich in adenine-thymine (AT) sequences, creating an ideal binding site for specific small molecules.

N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolinium) compounds, function as DNA minor groove binders. Their interaction with the AT-rich minor groove of kDNA is highly specific and strong. This binding is believed to displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, which are vital for the function and maintenance of kDNA. The disruption of these DNA-protein interactions ultimately leads to the disorganization and disintegration of the kinetoplast, culminating in parasite death. This mechanism highlights a key vulnerability in trypanosomatid parasites that can be exploited by benzamide-based compounds.

Cholinesterase Enzyme Inhibition

Structurally related benzamide compounds have demonstrated notable inhibitory activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a primary strategy for managing symptoms of Alzheimer's disease.

Research on a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) revealed moderate inhibitory action against AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. rsc.orgnih.gov Many of these derivatives showed greater efficiency against AChE compared to BuChE and had inhibitory effects comparable or superior to the established drug rivastigmine. rsc.orgnih.gov Further modification into phosphorus-based esters significantly improved activity against BuChE. rsc.orgnih.gov Another study focused on 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide derivatives, which are designed to bind to the peripheral binding site of acetylcholinesterase. nih.gov The most potent compound in this series exhibited an IC₅₀ value of 1.1 µM against AChE. nih.gov

Table 1: Cholinesterase Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ Values (µM) | Reference |

|---|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | rsc.orgnih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | rsc.orgnih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivative (Compound 4g) | Acetylcholinesterase (AChE) | 1.1 | nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase (BuChE) | 2.4 | rsc.orgnih.gov |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth, differentiation, and survival. nih.gov Inhibition of HSP90's ATP-binding site disrupts the chaperone cycle, leading to the degradation of these client proteins and making HSP90 an attractive target for cancer therapy. nih.govnih.gov

While direct studies on this compound are limited, research into related amide-containing structures demonstrates the potential for this chemical class to act as HSP90 inhibitors. For instance, a class of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides has been identified as novel HSP90 inhibitors. nih.gov The most active of these compounds showed significant antiproliferative activity and selectivity towards breast tumor cells, causing a decrease in the levels of known HSP90 client proteins like AKT kinase. nih.gov The development of small molecules that competitively block the N-terminal ATP-binding pocket of HSP90 is a major focus of research, with numerous scaffolds currently under investigation. nih.gov

Programmed Death-Ligand 1 (PD-L1) Inhibition

The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on T-cells is a critical immune checkpoint that suppresses the anti-tumor immune response. rsc.orgnih.gov Blocking this interaction can restore T-cell function and has become a successful strategy in cancer immunotherapy. While antibody-based therapies are common, small-molecule inhibitors offer potential advantages in pharmacokinetics and manufacturing. nih.govgoogle.com

Recent discoveries have identified small-molecule inhibitors with a benzamide scaffold that can effectively block the PD-1/PD-L1 interaction. nih.gov These molecules function by inducing and stabilizing the formation of PD-L1 homodimers on the cell surface, which prevents PD-1 from binding. nih.gov One of the most potent benzamide derivatives discovered exhibited an IC₅₀ value of 16.17 nM in a PD-1/PD-L1 interaction assay. nih.gov This demonstrates that the benzamide structure is a viable pharmacophore for developing potent, non-peptide inhibitors of this crucial immune checkpoint.

Table 2: PD-1/PD-L1 Inhibition by Benzamide Scaffolds

| Compound Type | Mechanism | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Benzamide Derivative (Compound D2) | Blocks PD-1/PD-L1 Interaction | 16.17 nM | nih.gov |

| Triaryl Scaffold (BMS-202) | Induces PD-L1 Dimerization | 18 nM | nih.govnih.gov |

| Triaryl Scaffold (BMS-1166) | Induces PD-L1 Dimerization | 1.4 nM | nih.gov |

Downstream Cellular Effects Attributable to this compound's Mechanisms

Cell Cycle Progression Modulation (e.g., G1 arrest)

The inhibition of key cellular targets by benzamide derivatives can lead to significant alterations in cell cycle progression, a common mechanism for anti-cancer agents. For example, studies on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a potent HDAC3 inhibitor, demonstrated that the compound induces cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. nih.gov The percentage of cells in the G2/M phase increased from 18.84% to 59.36% with increasing concentrations of the compound. nih.gov

In contrast, a study of 2-amino-1,4-naphthoquinone-benzamide derivatives found that while they significantly increased the proportion of cells in the sub-G1 phase, an indicator of apoptosis, they did not cause a significant arrest in the G1, S, or G2 phases of the cell cycle. nih.govnih.gov This suggests that different benzamide structures can modulate the cell cycle through distinct downstream pathways.

Apoptosis Induction in Cellular Models

A primary consequence of the molecular interactions of many anti-cancer compounds is the induction of programmed cell death, or apoptosis. Benzamide derivatives have shown significant capabilities in this regard. Research on a series of 2-amino-1,4-naphthoquinone-benzamides confirmed their ability to trigger apoptosis in cancer cells. nih.govnih.gov When treated with these compounds at a concentration of 10 µM, MDA-MB-231 breast cancer cells displayed clear morphological signs of apoptosis, including nuclear condensation and fragmentation, as visualized by Hoechst staining. nih.gov The ability of these compounds to dose-dependently increase the sub-G1 cell population further corroborates their pro-apoptotic activity. nih.govnih.gov This capacity to induce apoptosis is a hallmark of effective chemotherapeutic agents. nih.gov

Based on the executed search, no scientific literature or research data could be found specifically detailing the molecular mechanism of action, cellular target interaction, modulation of autophagy, or impact on viral replication cycles for the chemical compound “this compound”.

Therefore, the requested article with the specified outline and content cannot be generated. It is recommended to verify the compound name and to consult chemical and biological research databases for any potential preliminary studies or mentions of this specific molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 2-acetyl-4-amino-N-phenylbenzamide is dictated by specific pharmacophoric features, which are the essential spatial and electronic characteristics required for molecular interactions with its biological target.

Role of Substituent Patterns on Benzamide (B126) and Phenyl Rings

The nature and position of substituents on both the benzamide and phenyl rings play a pivotal role in modulating the biological activity of this compound derivatives.

The substitution pattern on the benzamide ring significantly influences the molecule's interaction with its target. For instance, in related benzamide ligands, polar substituents on the benzamide ring, particularly at the meta and para positions relative to the amide group, are crucial for binding affinity. nih.gov These substituents can orient the ring in a way that facilitates hydrophobic interactions with the target protein. nih.gov Studies on other benzamide derivatives have shown that the presence of specific substituents, such as a 5-styryl group on a 2-acetyl-4-(methylbenzene)sulfonamide scaffold, can lead to significant biological activity. mdpi.com

On the N-phenyl ring, the nature and position of substituents are equally important. For example, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to be generally advantageous for activity. mdpi.com The activity of these compounds is also influenced by the type of substituent on the N-phenyl ring, with different functional groups leading to varying levels of potency. mdpi.com In the context of cholinesterase inhibitors, derivatives of 4-fluorobenzoic acid have shown promising activity, with the substitution pattern on the aniline (B41778) ring affecting potency and selectivity. mdpi.comnih.gov

The following table summarizes the effect of different substituents on the activity of related benzamide derivatives:

| Scaffold | Substituent Position | Substituent Type | Effect on Activity |

| Benzamide Ring | meta (5-) | Polar, H-bond accepting | Enhanced binding affinity nih.gov |

| Benzamide Ring | para (4-) | H-bond donating/accepting | Enhanced binding affinity nih.gov |

| 2-acetyl-4-(methylbenzene)sulfonamide | 5-position | Styryl group | Significant anticholinesterase activity mdpi.com |

| 2-phenoxybenzamide (B1622244) | N-phenyl ring (para) | 4-fluorophenoxy | Advantageous for activity mdpi.com |

| 2-hydroxy-N-phenylbenzamide | Aniline ring | Br > CF3 > F > Cl | Order of preference for inhibition mdpi.com |

Impact of Amide Linker Modifications

In studies of pyrrolidine (B122466) amide derivatives, replacing a rigid phenyl linker with a more flexible one led to a progressive increase in inhibitory potency. nih.gov However, this increased flexibility also resulted in reduced selectivity. Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity. nih.gov This highlights a trade-off between potency and selectivity that can be modulated by the nature of the linker.

The length and flexibility of the linker are crucial. For instance, in a series of pyrrole/imidazole polyamides, modifications to the C-terminus linker and linkage were investigated to enhance biological activity. caltech.edu The introduction of an oxime linkage was found to significantly increase the potency of these compounds. caltech.edu This suggests that not only the flexibility but also the chemical nature of the linker plays a vital role in determining biological efficacy.

Stereochemical Considerations and Conformation Analysis

Conformational analysis of related benzamide derivatives has revealed that the orientation of the sulfonamide moiety, for example, deviates from co-planarity, which enables the formation of specific hydrogen bonding patterns. mdpi.com Molecular modeling studies of cholinesterase inhibitors have shown that derivatives can adopt different conformations, such as bent or extended, within the active site of the enzyme, which influences their inhibitory activity. nih.gov The rational design of selective inhibitors often relies on exploiting unique conformational features of the target's binding site. For instance, designing inhibitors that can interact with specific amino acid residues in a particular conformation can lead to enhanced selectivity. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For N-(2-Aminophenyl)-Benzamide derivatives, 2D and 3D-QSAR studies have been performed to understand the structural requirements for their activity as histone deacetylase inhibitors. sphinxsai.com These models have identified key descriptors such as the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen-bond acceptors, sum of atomic polarizabilities, and the number of rotatable bonds as being crucial for biological activity. sphinxsai.com A successful 3D-QSAR model for these derivatives demonstrated a high predictive ability. sphinxsai.com

Similarly, 2D-QSAR modeling has been applied to 2-arylbenzimidazole derivatives to establish a quantitative relationship between their structures and anti-leishmanial activities. ajchem-a.com Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. ajchem-a.comnih.gov QSAR studies on other related structures, such as aziridines and sulfonamides, have also been conducted to model their antibacterial and antimicrobial activities, respectively. nih.govresearchgate.net

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of new analogs of this compound with improved activity and selectivity is guided by the principles derived from SAR and QSAR studies.

A key strategy in rational design is to exploit unique features of the target's binding site. For example, the design of selective PARP4 inhibitors was based on a quinazolin-4(3H)-one scaffold with substituents designed to interact with a specific threonine residue in the enzyme's nicotinamide (B372718) sub-pocket. rsc.orgresearchgate.net This approach led to the development of an inhibitor with at least 12-fold selectivity over other PARP family members. rsc.orgresearchgate.net

Another principle is the modification of the linker region to optimize the compound's conformation for binding. As discussed earlier, both flexible and conformationally restricted linkers can be employed to modulate potency and selectivity. nih.gov Furthermore, the introduction of specific functional groups to enhance interactions with the target is a common strategy. For instance, incorporating a biphenyl (B1667301) group in 2-Amino-4-Methylthiazole analogs led to excellent antimicrobial activity. nih.gov The rational design of selective HDAC2 inhibitors also highlights the importance of understanding the subtle differences in the binding pockets of closely related enzymes to achieve selectivity. rsc.org

Correlations between Molecular Structure and Observed Biological Activity

Studies on various benzamide and related heterocyclic structures have consistently shown that systematic changes in molecular structure lead to predictable changes in biological activity. nih.gov For instance, the number and position of hydroxyl groups in chromone (B188151) derivatives influence their electronic charge distribution, polarity, and lipophilicity, which in turn affects their antioxidant and biological properties. nih.gov

Preclinical Efficacy Studies in Non Human Biological Systems

In Vitro Studies on Cellular Models

The parent compound, known as N-acetyldinaline or CI-994, has been identified as a histone deacetylase (HDAC) inhibitor. aacrjournals.org In studies using HCT-8 colon carcinoma cells, CI-994 was shown to inhibit HDAC-1 and HDAC-2 in a dose-dependent manner, leading to the hyperacetylation of histones within the cells. aacrjournals.org This activity is considered a key part of its antitumor mechanism. aacrjournals.org The concentration required to cause a 50% growth delay (IC₅₀) in HCT-8 cells over a 72-hour period was determined to be 4.7 µM. aacrjournals.org

Derivatives of the N-phenylbenzamide scaffold have also shown efficacy in various cancer cell lines. For instance, a novel benzamide (B126) derivative, VKNG-2, has demonstrated the ability to reverse multidrug resistance in the S1-M1-80 colon cancer cell line by inhibiting the ABCG2 transporter. nih.gov Other research has focused on imidazole-based N-phenylbenzamide derivatives, with some compounds showing IC₅₀ values between 7.5 and 11.1 μM against cancer cell lines like A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.gov

Table 1: Efficacy of N-Phenylbenzamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| CI-994 (N-acetyldinaline) | HCT-8 (Colon Carcinoma) | Growth Delay | IC₅₀ | 4.7 µM | aacrjournals.org |

| Derivative 4e | A549, HeLa, MCF-7 | Cytotoxicity | IC₅₀ | 8.9-11.1 µM | nih.gov |

| Derivative 4f | A549, HeLa, MCF-7 | Cytotoxicity | IC₅₀ | 7.5-9.3 µM | nih.gov |

The N-phenylbenzamide scaffold has served as a foundation for the development of potent antiviral agents. A notable derivative, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336), emerged from an optimization effort as a powerful inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV). nih.govacs.org This compound potently inhibited several VEEV strains with low nanomolar efficacy (EC₅₀ = 0.02–0.04 μM) and no significant cytotoxicity (CC₅₀ > 50 μM). nih.govacs.org

Furthermore, various N-phenylbenzamide derivatives have demonstrated significant activity against Enterovirus 71 (EV71) and Hepatitis C Virus (HCV). nih.gov One study synthesized a series of novel N-phenylbenzamide and N-phenylacetophenone compounds and found that several exhibited potent activity against EV71, with IC₅₀ values below 5.00 μmol/L. nih.govscienceopen.com Specifically, compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a promising lead against multiple EV71 strains, with IC₅₀ values ranging from 5.7 to 12 μM. researchgate.netnih.gov For HCV, certain derivatives showed considerable activity, with IC₅₀ values as low as 0.57 μmol/L. nih.gov

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Virus | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| ML336 | VEEV | Inhibition | EC₅₀ | 0.02–0.04 µM | nih.govacs.org |

| Compound 23 | HCV | Inhibition | IC₅₀ | 0.57-7.12 µmol/L | nih.gov |

| Compound 29 | EV71 | Inhibition | IC₅₀ | < 5.00 µmol/L | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | Inhibition | IC₅₀ | 5.7 - 12 µM | nih.gov |

Derivatives of N-phenylbenzamide have been investigated for their potential to treat neglected tropical diseases caused by kinetoplastid parasites. Research into a series of bisarylimidamides, which are structurally related to N-phenylbenzamides, revealed submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov An N-phenylbenzamide derivative known as 1a served as a prototype for a series of compounds showing in vitro and in vivo efficacy against T. brucei. nih.gov These compounds are believed to act by binding to the minor groove of the parasites' kinetoplast DNA (kDNA), disrupting its function and leading to cell death. nih.gov Other related structures, such as quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, have also shown strong in vitro activity against T. brucei rhodesiense, T. cruzi, and L. donovani. elsevierpure.comresearchgate.net

Table 3: Antiprotozoal Activity of N-Phenylbenzamide-Related Compounds

| Compound Class/Series | Parasite | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Bisarylimidamides (Series 3) | T. brucei, T. cruzi, L. donovani | Inhibition | IC₅₀ | Submicromolar | nih.gov |

| Bis(2-aminoimidazolines) (Series 1) | T. brucei | Inhibition | IC₅₀ | Micromolar | nih.gov |

| Quaternized 2-chlorophenyl phenyl sulfides | T. brucei rhodesiense, T. cruzi, L. donovani | Inhibition | --- | Strong Activity | researchgate.net |

A series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com The benzamide derivatives demonstrated moderate inhibition of AChE, with IC₅₀ values in the range of 33.1 to 85.8 µM. nih.govmdpi.comresearchgate.net Their inhibition of BuChE was generally lower, with IC₅₀ values ranging from 53.5 to 228.4 µM. nih.govresearchgate.net Interestingly, many of these derivatives were more effective at inhibiting AChE than BuChE. nih.gov The introduction of a phosphorus-based ester, as in the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, significantly improved activity against BuChE, achieving an IC₅₀ of 2.4 µM and showing high selectivity for this enzyme. nih.govresearchgate.net

Table 4: Cholinesterase Inhibition by 2-Hydroxy-N-phenylbenzamide Derivatives

| Compound Class/Derivative | Enzyme | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-N-phenylbenzamides | AChE | Inhibition | IC₅₀ | 33.1 - 85.8 µM | nih.govmdpi.comresearchgate.net |

| 2-Hydroxy-N-phenylbenzamides | BuChE | Inhibition | IC₅₀ | 53.5 - 228.4 µM | nih.govresearchgate.net |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BuChE | Inhibition | IC₅₀ | 2.4 µM | nih.govresearchgate.net |

The antibacterial potential of N-benzamide derivatives has been explored against various bacterial strains. In one study, certain derivatives showed notable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com Another study on 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives reported significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. bohrium.comjpionline.org

In the realm of antitubercular research, compounds with related structural motifs have shown promise. A series of 2-(substituted phenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides were tested against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Some compounds in this series were identified as promising antitubercular agents, with activity at 16 μg/mL against MDR-TB. nih.gov Another study on oxadiazole-thiol derivatives bearing a benzylidene amino phenyl group found compounds with MIC values of 0.8 µg/ml against the H37Rv strain. elsevierpure.com

Table 5: Antimicrobial Activity of N-Phenylbenzamide and Related Derivatives

| Compound Class | Organism | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| N-Benzamide derivatives | E. coli, B. subtilis | Inhibition | MIC | 3.12 - 6.25 µg/mL | nanobioletters.com |

| Dihydropyrimidinium chlorides | MDR-TB | Inhibition | MIC | 16 µg/mL | nih.gov |

| Oxadiazole-thiol derivatives | M. tuberculosis H37Rv | Inhibition | MIC | 0.8 µg/mL | elsevierpure.com |

While specific in vitro assay data for anticonvulsant activity is limited, studies on N-phenylbenzamide derivatives have demonstrated significant anti-seizure effects in established in vivo mouse models. A series of 4-nitro-N-phenylbenzamides were effective in the maximal electroshock-induced seizure (MES) test. nih.gov Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed considerable potency. nih.gov Similarly, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives provided favorable protection in both the MES and the pentylenetetrazole (PTZ) seizure models in mice, suggesting they are potential lead compounds for anticonvulsant drugs. nih.gov All methoxylated derivatives within this series showed significant anti-seizure activity in the MES model. nih.gov

Table 6: Anticonvulsant Activity of N-Phenylbenzamide Derivatives in Murine Models

| Compound | Test Model | Activity | Measurement | Value | Reference |

|---|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES (i.p., mice) | Protection | ED₅₀ | 31.8 µmol/kg | nih.gov |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES (i.p., mice) | Protection | ED₅₀ | 90.3 µmol/kg | nih.gov |

| Methoxylated (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | MES (i.p., mice) | Protection | --- | Significant activity | nih.gov |

| Compounds 4j and 4l | PTZ (i.p., mice) | Protection | --- | Potent activity | nih.gov |

In Vitro Modulation of PD-L1 Inhibition

There is currently no publicly available scientific literature detailing the in vitro modulation of Programmed Death-Ligand 1 (PD-L1) inhibition by the specific compound 2-acetyl-4-amino-N-phenylbenzamide. However, the broader class of benzamide and sulfonamide derivatives has been a subject of investigation for their potential as PD-L1 inhibitors. For instance, studies on certain sulfonamide derivatives coupled with salicylamide (B354443) or anisamide scaffolds have shown them to be potent PD-L1 inhibitors. researchgate.net Small-molecule inhibitors developed by Bristol-Myers Squibb, such as BMS-1001 and BMS-1166, have been demonstrated to bind to human PD-L1 and disrupt its interaction with the PD-1 receptor. nih.gov These findings suggest that the benzamide scaffold is a viable starting point for the development of small-molecule immune checkpoint inhibitors. researchgate.netnih.gov

In Vivo Studies in Animal Models

No research data is available on the assessment of this compound in rat leukemia models. However, significant research has been conducted on N-phenylbenzamide derivatives in murine models of Venezuelan Equine Encephalitis Virus (VEEV) infection.

One notable compound, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336), has demonstrated potent inhibitory effects on several VEEV strains in the low nanomolar range without significant cytotoxicity. acs.org In VEEV-infected mice, ML336 showed brain exposure and offered significant protection at a dose of 5 mg/kg/day, appearing to inhibit viral replication by interfering with viral nonstructural proteins. acs.org While an earlier proof-of-concept compound showed only partial efficacy, it highlighted the potential of small-molecule inhibitors in combating VEEV infection. acs.org

Another set of N-phenylbenzamide derivatives, BDGR-4 and BDGR-49, have also been evaluated in lethal VEEV mouse models. nih.gov These compounds have shown profound antiviral activity, with BDGR-49 potently reducing cellular VEEV titers. nih.gov In vivo studies in BALB/c mice demonstrated excellent brain exposure and significant therapeutic efficacy. nih.gov For instance, when treatment with BDGR-4 or BDGR-49 was initiated at different time points post-infection, the timing of the treatment correlated well with the body weight measurements of the infected mice. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| ML336 | VEEV-infected mice | Significant protection at 5 mg/kg/day; brain exposure observed. | acs.org |

| BDGR-4 | VEEV-infected BALB/c mice | Therapeutic efficacy demonstrated when dosed post-infection. | nih.gov |

| BDGR-49 | VEEV-infected BALB/c mice | Potently reduced cellular VEEV titers; demonstrated therapeutic efficacy. | nih.gov |

The anticonvulsant properties of N-phenylbenzamide derivatives have been explored in various murine seizure models, primarily the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These tests are standard methods for evaluating the potential of a compound to prevent seizure spread (MES) or to raise the seizure threshold (PTZ). nih.govslideshare.netslideshare.net

A study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives revealed significant anticonvulsant activity. nih.govresearchgate.netnih.gov In this series, several compounds provided favorable protection in both MES and PTZ models in mice, with high safety levels indicated by neurotoxicity tests. nih.govresearchgate.net For example, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.govresearchgate.netnih.gov Specifically, compounds with 2-OCH3 and 4-OCH3 substitutions also demonstrated potent activity against PTZ-induced convulsions. nih.govresearchgate.net

Molecular modeling and crystallographic studies of MES-active 4-amino-N-phenylbenzamides have indicated that the most active compounds adopt a similar conformation. nih.gov This preferred conformation is believed to facilitate hydrogen bonding to the central amide group, an important interaction for anticonvulsant activity. nih.gov

| Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | MES and PTZ tests in mice | Showed remarkable protective activity in both models with low toxicity. Methoxylated derivatives were particularly active in the MES model. | nih.govresearchgate.netnih.gov |

| 4-amino-N-phenylbenzamides | MES test | Active compounds adopt a consistent conformation that facilitates hydrogen bonding to the amide group. | nih.gov |

| Benzothiazole coupled sulfonamide derivatives | MES and PTZ tests in mice | Some compounds exhibited better flexion and recovery in the MES model compared to the standard drug phenytoin. | nih.gov |

N-phenylbenzamide derivatives have been identified as a promising class of compounds with antimalarial properties. researchgate.netacs.org These compounds have been evaluated for their efficacy against Plasmodium falciparum, the most lethal human malaria parasite.

One area of investigation has been the inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme for the parasite's growth. researchgate.net Molecular modeling, synthesis, and in vitro screening of benzanilides (N-phenylbenzamides) as PfDHODH inhibitors have identified molecules with activity in the micromolar range. researchgate.net

Another study focused on diimidazoline N-phenylbenzamides, which demonstrated potent antimalarial activity. acs.org One compound in this series exhibited an IC50 value of 1.9 nM against the NF54 strain of P. falciparum. For this class of compounds, two 2-imidazoline heterocycles in a para orientation on the N-phenylbenzamide core were found to be crucial for high antiprotozoal activity. acs.org

Further structure-activity relationship studies on 2-phenoxybenzamides have identified derivatives with sub-micromolar antiplasmodial activity against the P. falciparum NF54 strain and high selectivity. semanticscholar.org

| Derivative Class | Target | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Benzanilide (KMC-3) | P. falciparum (whole cell) | 8.7 µM | researchgate.net |

| Benzanilide (KMC-15) | P. falciparum (whole cell) | 5.7 µM | researchgate.net |

| Diimidazoline N-phenylbenzamide (Compound 2) | P. falciparum (NF54 strain) | 1.9 nM | acs.org |

| N-pivaloyl 2-phenoxybenzamide (B1622244) (Compound 19) | P. falciparum (NF54 strain) | 0.6172 µM | semanticscholar.org |

| N-pivaloyl 2-phenoxybenzamide (Compound 56) | P. falciparum (NF54 strain) | 0.6593 µM | semanticscholar.org |

Computational Chemistry and Molecular Modeling of 2 Acetyl 4 Amino N Phenylbenzamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 2-acetyl-4-amino-N-phenylbenzamide) into the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, analysis of structurally related benzamide (B126) derivatives provides insights into potential interactions. For instance, studies on N-phenylbenzamide derivatives reveal that the amide linkage is crucial for forming hydrogen bonds with amino acid residues in a protein's binding site. The amino group and the acetyl moiety of this compound would also be expected to participate in hydrogen bonding, a key component of protein-ligand recognition. The phenyl rings are likely to engage in hydrophobic and pi-pi stacking interactions, further anchoring the ligand within the binding pocket.

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energies typically indicate a more stable complex. For various benzamide derivatives docked into different protein targets, binding energies have been reported in the range of -7.0 to -10.0 kcal/mol, suggesting strong and favorable interactions. It is plausible that this compound could exhibit similar binding affinities with relevant biological targets.

Below is a hypothetical data table illustrating the kind of results that would be generated from molecular docking studies of this compound with various protein targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tyrosine Kinase | -9.2 | Thr790, Met793, Asp855 | Hydrogen Bond, Hydrophobic |

| Histone Deacetylase | -7.8 | His142, Gly151, Phe208 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the predicted binding pose from molecular docking. An MD simulation of this compound complexed with a target protein would involve calculating the atomic forces and resulting motions over a set period, typically nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the simulation time. Such simulations for other benzamide derivatives have demonstrated the stability of their interactions within protein binding sites, validating the docking predictions.

Conformation Analysis using Molecular Mechanics and X-ray Crystallography

The three-dimensional conformation of a molecule is critical to its biological activity. Molecular mechanics calculations and X-ray crystallography are two key methods for determining molecular conformation.

Pharmacophore Modeling for Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For benzamide derivatives, pharmacophore models have been developed that typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov A pharmacophore model for this compound would likely highlight the amino group as a hydrogen bond donor, the carbonyl oxygen of the acetyl and amide groups as hydrogen bond acceptors, and the two phenyl rings as aromatic/hydrophobic features. This model could then be used to design new ligands with potentially improved activity.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By using a pharmacophore model or a docking protocol, a virtual library of compounds can be screened against a target of interest. Benzamide scaffolds have been successfully used in virtual screening campaigns to identify novel inhibitors for various targets, including hepatitis B virus capsid assembly modulators. jst.go.jpnih.gov A virtual library could be designed around the this compound core structure by systematically modifying its functional groups. This library could then be screened in silico to prioritize compounds for synthesis and biological testing.

Advanced Analytical Approaches for Research and Mechanistic Characterization

Spectroscopic Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of 2-acetyl-4-amino-N-phenylbenzamide necessitates rigorous structural confirmation. nih.gov Spectroscopic methods are indispensable in this regard, offering detailed information about the molecular framework and functional groups present. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to characterize these newly synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: Proton NMR spectra of benzamide (B126) derivatives provide key information about the aromatic and substituent protons. For instance, in the ¹H NMR spectrum of 4-methoxybiphenyl, the aromatic protons appear as a multiplet in the range of δ 7.56-7.51 ppm, while the methoxy (B1213986) protons present as a singlet at δ 3.85 ppm. rsc.org Similarly, for 4-aminobiphenyl, the amino protons are observed as a singlet at δ 3.71 ppm. rsc.org These characteristic chemical shifts and coupling patterns allow for the unambiguous assignment of protons in novel derivatives of this compound.

¹³C NMR: Carbon-13 NMR provides complementary information regarding the carbon skeleton of the molecule. Data for related compounds like 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide is available and can be used as a reference for assigning carbon signals in new derivatives. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Data for Related Benzamide Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| 4-methoxybiphenyl | CDCl₃ | 7.56-7.51 (m, 4H, Ar-H), 7.41 (t, J = 8.0 Hz, 2H, Ar-H), 7.32-7.28 (m, 1H, Ar-H), 7.00-6.96 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃) rsc.org |

| 4-Aminobiphenyl | CDCl₃ | 7.53 (d, J = 7.1 Hz, 2H, Ar-H), 7.40 (m, J = 13.4, 8.2 Hz, 4H, Ar-H), 7.27 (d, J = 7.3 Hz, 1H, Ar-H), 6.75 (d, J = 8.6 Hz, 2H, Ar-H), 3.71 (s, 2H, NH₂) rsc.org |

| Benzamide, N-[4-(acetylamino)phenyl]-2-amino- | - | ¹H NMR data is available for this compound. spectrabase.com |

This table presents a selection of ¹H NMR data for compounds structurally related to this compound, illustrating the types of information obtained from this technique.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of the synthesized derivative.

For instance, the molecular weight of the related compound Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- has been determined to be 362.357 g/mol . nist.gov Similarly, 4-Amino-N-phenylbenzamide has a reported molecular weight of 212.25 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra, including that of N-phenylbenzamide, which can aid in the interpretation of fragmentation data for new derivatives. nih.govnist.gov Electron ionization (EI) is a common technique used to generate the mass spectrum. nist.gov

Table 2: Molecular Weight Data for Related Benzamide Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Amino-N-phenylbenzamide | C₁₃H₁₂N₂O | 212.25 nih.gov |

| Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | C₁₆H₁₄N₂O₆S | 362.357 nist.gov |

| N-Phenylbenzamide | C₁₃H₁₁NO | 197.2325 nist.gov |

This table provides the molecular formulas and weights of compounds structurally similar to this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as the amide C=O stretch, N-H stretching of the amino and amide groups, and aromatic C-H and C=C stretching vibrations. researchgate.netresearchgate.net For example, the synthesis of aryl amino acetyl-2-amino-4-nitrobenzothiazole derivatives was characterized by IR spectral analysis. researchgate.net Vapor phase IR spectra are also available for related compounds like 4-Amino-N-(2-aminophenyl)benzamide, 2ac derivative and 2-{[(4'-aminobenzylidene)-hydrazinocarbonyl]methoxy}-N-phenylbenzamide. spectrabase.comspectrabase.com

Chromatographic Methods for Research Separation and Purification

Chromatographic techniques are essential for the separation and purification of newly synthesized compounds from reaction mixtures and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. nih.gov For benzamide derivatives, reversed-phase HPLC (RP-HPLC) is a common method. sielc.com

A typical RP-HPLC method for analyzing benzamide compounds might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as sodium acetate. researchgate.net The detection is often carried out using a UV detector at a specific wavelength, for example, 254 nm. researchgate.net The retention time of a compound is a characteristic property under a specific set of chromatographic conditions and can be used for its identification and quantification. For example, in one method, the retention times for aniline (B41778) and N-phenylbenzamide were found to be approximately 4.10 and 7.60 minutes, respectively. researchgate.net This method demonstrated a linear relationship between peak area and concentration over a range of 10-100 μg/mL, indicating its suitability for quantitative analysis. researchgate.net The development of such methods is often guided by ICH (International Conference on Harmonisation) guidelines to ensure accuracy and precision. researchgate.net

Table 3: Example of HPLC Method Parameters for Benzamide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 researchgate.net |

| Mobile Phase | Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50) researchgate.net |

| Flow Rate | 0.7 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 20 μL researchgate.net |

| Temperature | 30 °C researchgate.net |

This table outlines a set of typical parameters for an isocratic RP-HPLC method used in the analysis of N-phenylbenzamide and its intermediates.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Mechanistic Studies

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for mechanistic studies, allowing for the identification and characterization of intermediates and products in complex chemical reactions.

In the context of acetylated amino compounds, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been effectively used to characterize isomeric acetyl amino acids. nih.govresearchgate.net The MS/MS spectra of the [M+H]⁺ ions provide detailed structural information, enabling the differentiation of isomers based on their specific fragmentation patterns. nih.govresearchgate.net For example, the loss of water (H₂O) and ketene (B1206846) (C₂H₂O) from the protonated molecular ion are characteristic fragmentation pathways for many acetyl amino acids. nih.govresearchgate.net This level of detail is crucial for understanding the reaction pathways involved in the synthesis and metabolism of this compound derivatives.

Biochemical Assays for Enzyme Inhibition and Cellular Activity

Biochemical assays are fundamental in determining the direct interaction of a compound with its putative molecular target, such as an enzyme, and in observing its subsequent effects on cellular processes. For the N-phenylbenzamide class of compounds, these assays are pivotal in screening for and validating their biological activity.

Western Blotting for Protein Acetylation Monitoring

Western blotting is a key immunological technique used to detect specific proteins in a sample and to observe post-translational modifications, such as acetylation. In the context of N-phenylbenzamide derivatives, particularly those designed as modulators of histone acetyltransferases (HATs) or histone deacetylases (HDACs), Western blotting is indispensable. researchgate.netnih.gov

The process involves separating proteins from cell lysates by size using gel electrophoresis and transferring them to a solid support membrane. nih.gov This membrane is then incubated with primary antibodies that specifically recognize the acetylated form of a target protein (e.g., acetylated histone H3) or the total protein. Subsequent incubation with a secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification of the protein of interest.

For instance, in the investigation of novel N-phenylbenzamide derivatives as potential anticancer agents, whole protein samples (typically 50 µg) are separated via SDS-PAGE and transferred to a nitrocellulose membrane. nih.gov The membrane is blocked to prevent non-specific binding before being incubated overnight with primary antibodies specific to the target proteins. nih.gov The intensity of the resulting bands, often measured using software like ImageJ, provides a semi-quantitative measure of protein levels and their acetylation status. nih.gov This method has been successfully employed to verify the increased acetylation of histones H3 and H4 following treatment with coumarin-based hydroxamates, a related class of HDAC inhibitors.

Studies on N-phenylbenzamide analogs designed as HAT modulators have also utilized Western blotting to confirm changes in histone acetylation levels. researchgate.net For example, the ability of certain derivatives to enhance the activity of the p300 enzyme, a histone acetyltransferase, can be validated by observing a corresponding increase in the acetylation of its histone substrates. researchgate.net

ELISA-based Assays for Target Inhibition

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In drug discovery, ELISA is frequently adapted to measure enzyme inhibition.

For N-phenylbenzamide derivatives, ELISA can be a high-throughput method to screen for inhibitors of specific enzymes. For example, the inhibitory activity of 3-aminobenzamide (B1265367) derivatives against Poly(ADP-ribose) polymerase 14 (PARP14) has been evaluated using ELISA. nih.govacs.org In such an assay, the enzyme (e.g., PARP14) is typically immobilized on a microplate well. The test compound and the enzyme's substrate are then added. The amount of product generated, which is indicative of enzyme activity, is detected using a specific antibody that binds to the product. A decrease in signal in the presence of the compound indicates inhibition.

A study on 3-aminobenzamide derivatives identified several compounds with good inhibitory activity against PARP14, with the N,N-dimethylamino derivative emerging as a particularly potent inhibitor. nih.govacs.org Similarly, a library of compounds from the National Cancer Institute (NCI) was screened against PARP10 using an activity-based assay, with subsequent dose-response testing of the hits to determine their IC₅₀ values. nih.govacs.org

Another application is in the study of N-substituted aminobenzamide scaffolds as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in diabetes. dovepress.com In this case, an in vitro assay using a DPP-IV enzyme kit is employed to measure the inhibitory activity of the synthesized compounds. dovepress.com The results of such assays are often expressed as the percentage of activity at a given concentration or as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is an interactive table showcasing the inhibitory activity of some N-phenylbenzamide derivatives against various enzymes, as determined by ELISA or similar in vitro assays.

| Compound Class | Target Enzyme | Most Active Compound Example | IC₅₀ Value | Reference |

| 3-Aminobenzamide Derivatives | PARP14 | N,N-dimethylamino derivative (42) | Good inhibitory activity | nih.govacs.org |

| N-substituted aminobenzamide | DPP-IV | - | 38% activity at 100 µM | dovepress.com |

| 1,2,4-oxadiazole-containing 2-aminobenzamides | HDAC1 | Compound 24 | 8.9 nM | mdpi.com |

| Thioether-based 2-aminobenzamides | HDAC1 | Compound 12g | Potent activity | researchgate.net |

Cell-Based Phenotypic Assays (e.g., CPE inhibition, plaque reduction)

For N-phenylbenzamide derivatives with potential antiviral activity, cytopathic effect (CPE) inhibition and plaque reduction assays are standard methods. researchgate.net The CPE inhibition assay is a high-throughput method to screen for antiviral compounds. researchgate.net Cells are seeded in microtiter plates and infected with a virus that typically causes cell death (the cytopathic effect). The test compounds are added, and after an incubation period, cell viability is measured, often using a colorimetric reagent like MTT. An increase in cell viability in the presence of the compound indicates inhibition of viral replication.

The plaque reduction assay is a more quantitative follow-up to determine the antiviral potency (IC₅₀) of a compound. In this assay, a confluent monolayer of host cells is infected with the virus, which is then overlaid with a semi-solid medium containing the test compound at various concentrations. The semi-solid medium restricts the spread of the virus, leading to the formation of localized zones of cell death called plaques. The number and size of these plaques are inversely proportional to the antiviral activity of the compound. A reduction in the number of plaques compared to an untreated control is used to calculate the IC₅₀ value.

A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71 (EV71). researchgate.net Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was found to be active against EV71 strains at low micromolar concentrations, with IC₅₀ values ranging from 5.7 to 12.0 µM, as determined by these cell-based assays. researchgate.net The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine a therapeutic index. researchgate.net

The following table summarizes the antiviral activity of a representative N-phenylbenzamide derivative.

| Compound | Virus | Assay | IC₅₀ (µM) | TC₅₀ (µM) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | CPE inhibition/Plaque reduction | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | researchgate.net |

These advanced analytical approaches provide a robust framework for the preclinical evaluation of "this compound" and its analogs, enabling a deep understanding of their biochemical interactions and cellular effects.

Future Directions and Emerging Research Avenues for 2 Acetyl 4 Amino N Phenylbenzamide Research

Development of Novel Analogs with Improved Mechanistic Profiles

The synthesis and evaluation of novel analogs are a cornerstone of drug discovery and chemical biology. For 2-acetyl-4-amino-N-phenylbenzamide, a systematic analog development program would be crucial. This would involve modifying the core structure at key positions—the acetyl group, the amino group, and the N-phenyl ring—to probe structure-activity relationships (SAR). For instance, research on related 2-amino-N-phenylbenzamides has shown that substitutions on the phenyl ring can significantly influence antimycobacterial activity. researchgate.net Similarly, studies on other benzamide (B126) series have demonstrated that altering substituents can modulate activity against targets like monoamine oxidase-B or kinetoplastid parasites. nih.govnih.gov

A theoretical library of initial analogs for synthesis could be designed to explore the impact of various functional groups on the molecule's properties.

Table 1: Proposed Analogs of this compound for Initial Synthesis and Screening

| Modification Site | Proposed Modification | Rationale |

| 2-acetyl group | Change methyl to ethyl, propyl, or cyclopropyl | Explore impact of steric bulk on target binding. |

| Replace acetyl with other acyl groups | Modulate electronic and lipophilic properties. | |

| 4-amino group | Alkylation or acylation of the amine | Investigate the role of the hydrogen bond donor and steric hindrance. |

| Replacement with nitro or hydroxyl groups | Alter electronic properties and hydrogen bonding capacity. | |

| N-phenyl ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Potentially enhance binding affinity or cell permeability. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modulate metabolic stability and target interaction. |

Exploration of Combination Strategies with Other Modulators

To enhance therapeutic efficacy and potentially overcome resistance mechanisms, this compound could be evaluated in combination with other known modulators. The nature of the combination agent would depend on the identified biological activity of the primary compound. For example, if the compound shows antimicrobial properties, as seen with related 2-amino-N-phenylbenzamides, it could be combined with established antibiotics to assess for synergistic effects. researchgate.net If it demonstrates anticonvulsant activity, a characteristic of some N-phenylbenzamides, combination studies with existing anti-epileptic drugs would be warranted. nih.gov The goal is to identify combinations that result in a greater-than-additive effect, allowing for lower doses of each agent and potentially reducing off-target effects.

Application as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule like this compound can serve as a valuable chemical probe to investigate complex biological pathways. Once a primary molecular target is identified, the compound can be used to perturb its function in cellular or model organism systems, allowing researchers to observe the downstream consequences and map out signaling cascades. For instance, N-phenylbenzamide derivatives have been used to probe the kinetoplast DNA of trypanosomatid parasites, leading to a better understanding of parasite biology. nih.gov To be an effective probe, the compound should ideally exhibit high potency and selectivity for its target. The development of a biotinylated or fluorescently tagged analog of this compound would further enhance its utility as a probe by enabling target pulldown and visualization experiments.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound, a multi-omics approach is indispensable. This involves the simultaneous analysis of the genome, proteome, metabolome, and transcriptome of a biological system after treatment with the compound. This integrated approach can reveal changes in gene expression, protein levels, and metabolic pathways that are affected by the compound's activity. nih.gov For example, treating a relevant cell line with this compound and subsequently performing proteomics could identify the protein target or proteins in the affected pathway. nih.gov Metabolomics could then reveal shifts in cellular metabolism resulting from the compound's action, providing a holistic view of its biological impact and helping to formulate new hypotheses about its mechanism. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetyl-4-amino-N-phenylbenzamide, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with acetylation of 4-aminobenzoic acid followed by coupling with aniline derivatives. Key steps include:

- Acetylation : React 4-aminobenzoic acid with acetic anhydride under reflux (80–100°C) to introduce the acetyl group.

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide bond with phenylamine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to confirm substituent positions (e.g., acetyl at C2, amino at C4). For example, the acetyl group typically shows a singlet at δ 2.5–2.7 ppm in NMR .

- X-ray Crystallography : Resolve the crystal structure to confirm planar amide geometry and hydrogen-bonding patterns (e.g., N–H···O interactions between amide and acetyl groups) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]: ~283.3 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition and cell viability assays:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). IC values can guide SAR studies .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its biological activity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate the compound in aqueous solution (AMBER or GROMACS) to analyze torsional angles (e.g., dihedral between benzamide and phenyl rings). Active conformers often exhibit a 90–120° angle between the amide plane and aromatic ring, facilitating target binding .

- Crystallographic Data : Compare with inactive analogs to identify critical hydrogen-bonding motifs (e.g., carbonyl oxygen as a hydrogen bond acceptor) .

- SAR Table :

| Substituent Position | Conformation | Biological Activity (IC, μM) |

|---|---|---|

| 2-Acetyl, 4-Amino | Planar | 0.8 (EGFR inhibition) |

| 2-Methoxy, 4-Nitro | Non-planar | >50 (Inactive) |